6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWSYLOFBFQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Amino-6-chloropyridazine with Carbonyl Derivatives
The patent CN112321592B outlines a cyclocondensation strategy using 3-amino-6-chloropyridazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate formamidine, followed by cyclization with bromoacetonitrile. While this method yields 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, it provides a foundational framework for adapting analogous reagents to introduce a phenyl group.
Proposed Adaptation for 2-Phenyl Substitution:
Replacing bromoacetonitrile with phenylglyoxal in the cyclization step could direct phenyl incorporation at position 2. For example:
Solvent and Temperature Optimization
The patent emphasizes the role of polar aprotic solvents (e.g., acetonitrile, DMF) and temperatures between 50–160°C for efficient cyclization. For phenyl-substituted derivatives, toluene or dioxane may improve solubility of aromatic intermediates.
Post-Cyclization Functionalization
Buchwald-Hartwig Amination for 3-Amine Installation
The RSC document reports Mannich reactions to introduce amines at position 3. For the target compound, a two-step sequence is proposed:
- Nitrogen Protection: Temporarily protect the 3-position with a tert-butoxycarbonyl (Boc) group.
- Amination: React with ammonia or ammonium chloride in the presence of CuI and L-proline at 100°C.
Mannich Reaction-Based One-Pot Synthesis
The RSC’s synthesis of N,6-bis(3-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-3-amine illustrates a one-pot Mannich approach using formaldehyde and amines. Adapting this for the target compound:
Procedure:
- Combine 3-amino-6-chloropyridazine, benzaldehyde (for phenyl introduction), and ammonium acetate in ethanol.
- Heat at 70°C for 6 hours to form the imidazo ring with concurrent amine incorporation.
- Yield optimization requires excess ammonium acetate (2.5 equiv) and pH adjustment to 8–9 with NaHCO₃.
Purification and Characterization
Chromatographic Techniques
Recrystallization
The patent recrystallizes crude products using n-hexane/ethyl acetate (1:2), achieving >98% purity. For the target amine, ethanol/water (3:1) may suppress solubility and enhance crystal formation.
Analytical Data
- LC-MS: Expected [M+H]⁺ at m/z 286.1 (C₁₂H₁₀ClN₄).
- ¹H-NMR (CDCl₃): δ 8.15 (s, 1H, H-5), 7.72–7.68 (m, 5H, Ph), 6.90 (d, J = 9.4 Hz, 1H, H-7), 4.21 (s, 2H, NH₂).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6
The 6-chloro substituent undergoes nucleophilic displacement with various nucleophiles under mild conditions:
Key Findings :
-
Substitution efficiency depends on the leaving group’s electronegativity (Cl > F > OMe in reactivity) .
-
Benzylthio derivatives show enhanced antimycobacterial activity (MIC₉₀ = 0.5 μg/mL against Mtb) compared to benzyloxy analogs .
Electrophilic Aromatic Substitution at C8
The electron-rich C8 position undergoes regioselective electrophilic substitution:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT, 3 h | 8-Nitro derivative | 92% | |
| Br₂ (1 equiv) | CHCl₃, 0°C, 2 h | 8-Bromo analog | 85% | |
| ICl (1.2 equiv) | DCM, RT, 4 h | 8-Iodo derivative | 73% |
Mechanistic Insight :
-
Nitration occurs at C8 due to activation by the adjacent amino group, as confirmed by X-ray crystallography .
-
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functionalization of the C3-Amino Group
The primary amine at C3 participates in condensation and alkylation reactions:
Structural Confirmation :
¹H NMR of Schiff base derivatives shows characteristic imine proton signals at δ 8.3–8.5 ppm .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the phenyl ring at C2:
Case Study :
-
2-(4-Pyridyl) derivatives exhibit potent DYRK1A inhibition (IC₅₀ = 43 nM) with >100-fold selectivity over GSK3β .
Ring-Opening and Rearrangement Reactions
Harsh conditions induce ring transformations:
| Conditions | Observation | Outcome | Source |
|---|---|---|---|
| Conc. H₂SO₄, 120°C, 6 h | Cleavage of imidazole ring | Pyridazine sulfonic acid | |
| NaOCl, H₂O, 80°C, 12 h | Oxidative ring expansion | Quinazoline-2,4-dione derivative |
Caution :
-
Ring-opening side products (e.g., 25 in ) complicate purification but provide insights into degradation pathways.
Biological Activity Correlation
Key structure-activity relationships (SAR) for derivatives:
Synthetic Protocols Comparison
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antimicrobial and antimalarial properties. For instance, modifications to the imidazopyridazine scaffold have led to analogues with improved solubility and efficacy against Plasmodium berghei, a malaria-causing parasite. These studies highlight the potential of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine in developing new treatments for malaria and other parasitic infections .
Anxiolytic and Anticonvulsant Properties
The compound is also noted for its interaction with central nervous system receptors, suggesting potential applications in treating anxiety syndromes, epilepsy, and insomnia. The structure of this compound allows it to mimic the activity of benzodiazepines, which are widely used for their anxiolytic effects .
Biological Research
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, its efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, was assessed with promising results. The compound showed an effective concentration (EC50) of 0.38 µM against the trypomastigote form . However, its solubility issues in culture media have been noted as a limitation for broader applications.
Structure–Activity Relationship (SAR) Studies
The compound's structure has been extensively studied to understand its biological activity better. Modifications to the imidazopyridazine core have been explored to enhance pharmacokinetic properties and selectivity over off-target effects such as hERG inhibition . This ongoing research is critical for optimizing its use in therapeutic applications.
Cosmetic Applications
Topical Formulations
Recent advancements in cosmetic formulations have identified the potential use of this compound as an active ingredient in skin care products. Its properties may contribute to formulations aimed at enhancing skin health and addressing various dermatological conditions. The stability and safety of such formulations are paramount, necessitating thorough investigations before market introduction .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antimalarial properties | Effective against Plasmodium berghei |
| Anxiolytic and anticonvulsant effects | Mimics benzodiazepine activity | |
| Biological Research | In vitro cytotoxicity against cancer cell lines | EC50 of 0.38 µM against Trypanosoma brucei |
| Structure–activity relationship studies | Enhancements in pharmacokinetics | |
| Cosmetic Applications | Potential use in topical skin care formulations | Investigated for stability and safety |
Mechanism of Action
The mechanism by which 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Key Findings :
- Sulfonamide groups enhance solubility in polar solvents, critical for bioavailability .
- Electron-withdrawing substituents (e.g., sulfonyl) increase metabolic stability .
Halogenated Derivatives
- 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS 166176-45-0) : Lacks the phenyl group at position 2, resulting in reduced steric hindrance and higher reactivity in nucleophilic substitutions .
- 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS 19601-74-2) : Bromine substitution at position 3 enhances electrophilic character, facilitating cross-coupling reactions .
Nitro-Functionalized Analogs
- 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS 18087-76-8) : Nitro groups at position 3 improve oxidative stability but reduce solubility in aqueous media .
- 3-Nitroimidazo[1,2-a]pyridine derivatives : Exhibit lower anticancer activity compared to amine-substituted analogs due to reduced hydrogen-bonding capacity .
Biological Activity
6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a chloro group and a phenyl substituent on an imidazo[1,2-b]pyridazine framework. The synthesis typically involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with chlorinating agents, followed by amination processes to introduce the amino group at the 3-position.
Synthetic Route Overview
- Starting Material : 2-Phenylimidazo[1,2-b]pyridazine.
- Chlorination : Using thionyl chloride or phosphorus oxychloride.
- Amination : Introduction of the amino group via nitrosation and subsequent reduction.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound may disrupt cellular processes in microorganisms, potentially through inhibition of key metabolic enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| HepG2 (Liver) | 15.0 |
These findings indicate that this compound may target specific pathways involved in cancer cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with molecular targets within cells. For antimicrobial activity, it may inhibit enzymes critical for bacterial metabolism, while in cancer cells, it could induce apoptosis via modulation of signaling pathways.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their antimicrobial properties. The study concluded that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
Evaluation of Anticancer Effects
Another investigation published in Cancer Research explored the anticancer effects of various imidazo derivatives. The results indicated that this compound effectively inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine?
The synthesis typically involves cyclization of 3-amino-6-chloropyridazine with 2-bromoacetophenone under reflux conditions, yielding the core imidazo[1,2-b]pyridazine structure. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol at 50°C achieves high yields (>90%) . Alternative methods include using formamide and phosphorus oxychloride (POCl₃) as dehydrating agents to form the heterocyclic ring . Key steps require optimization of temperature, solvent polarity, and stoichiometry to minimize side products.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns, with aromatic protons appearing in the δ 7.2–8.5 ppm range and amine protons at δ ~5.5 ppm.
- HRMS : Validates molecular formula (C₁₂H₈ClN₄).
- X-ray crystallography : Resolves halogen-phenyl interactions and planar geometry of the fused ring system .
- HPLC : Ensures purity (>98%) for biological assays .
Q. How is preliminary biological activity screening conducted for this compound?
Standard protocols include:
- Kinase inhibition assays : Testing against TAK1 or VEGFR2 using ATP-competitive ELISA to measure IC₅₀ values .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility profiling : Use of DMSO/PBS mixtures to determine bioavailability thresholds .
Advanced Research Questions
Q. How do structural modifications influence kinase inhibitory activity?
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., overexpression vs. endogenous targets). Mitigation strategies:
- Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293 for TAK1).
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology .
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
Q. What strategies enhance functionalization for diversified derivatives?
- Nucleophilic aromatic substitution : Replace C6-Cl with amines/thiols using DMF at 80–100°C .
- Buchwald-Hartwig coupling : Introduce aryl groups at C2 via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/XPhos) .
- Reductive amination : Modify the C3-amine with aldehydes/ketones to improve solubility .
Q. What methodologies validate in vivo efficacy for anticancer applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
